molecular formula C14H20O3 B2767598 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane CAS No. 158151-65-6

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane

Cat. No.: B2767598
CAS No.: 158151-65-6
M. Wt: 236.311
InChI Key: RRKQNGXFJBCGKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane typically involves the reaction of 2-tert-butyl-4-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and improved purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form various derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane involves its ability to react with nucleophiles, leading to the formation of various products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[(2-tert-butyl-4-methoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)12-7-10(15-4)5-6-13(12)17-9-11-8-16-11/h5-7,11H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKQNGXFJBCGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 150 ml of methyl ethyl ketone were dissolved 4.5 g (0.025 mole) of 4-hydroxy-3-tert-butylanisole and 8 g of epichlorohydrin, and 7.0 g of potassium carbonate is added to the resultant solution, followed by heating under reflux for 8 hours. The precipitated inorganic salt is filtered out, and the filtrate is concentrated. The oily-formed residue is extracted with ethyl acetate, and the extract is washed successively with 1% aqueous sodium hydroxide and water, and the ethyl acetate is distilled off to give about 5 g of 4-(2,3-epoxypropoxy)-3-tert-butylanisole in the form of oily substance. The oily substance and 4.6 g of tert-butylamine are dissolved in 100 ml of methanol, followed by heating under reflux for 10 hours, and the solvent is distilled off. The oily residue is admixed with 200 ml of water, and the mixture is made acid with hydrochloric acid, stirred and extracted with isopropyl ether to remove the unreacted materials. The resulting aqueous solution is concentrated under reduced pressure, and the white crystals that crystallize out are recovered by filtration. Recrystallization from water gives 1.3 g of the objective compound, m.p. of 177° to 179° C.
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